N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide is a compound that belongs to the class of organic compounds known as imidazopyridines. These compounds are characterized by a pyridine ring fused to an imidazole ring. The presence of the sulfonamide group adds to its chemical versatility and potential biological activity.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, the core structure of this compound, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of CCG-33262 with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been shown to have significant biological and therapeutic value , suggesting that they may interact with various biochemical pathways.
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold have been shown to exhibit various medicinal applications , suggesting that CCG-33262 may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the formation of imidazopyridines can be achieved via a one-pot tandem cyclization/bromination reaction in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide
- 2-(chloromethyl)imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridin-2-ylmethanamine
Uniqueness
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where sulfonamides are known for their therapeutic potential .
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-12-5-4-6-14(9-12)21(19,20)16-10-13-11-18-8-3-2-7-15(18)17-13/h2-9,11,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEXFVWODXXIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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